molecular formula C6H12Cl3O2PS B14363391 O-Ethyl O-(2,2,2-trichloroethyl) ethylphosphonothioate CAS No. 91168-85-3

O-Ethyl O-(2,2,2-trichloroethyl) ethylphosphonothioate

Cat. No.: B14363391
CAS No.: 91168-85-3
M. Wt: 285.6 g/mol
InChI Key: CEVSVCMEIJFEJG-UHFFFAOYSA-N
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Description

O-Ethyl O-(2,2,2-trichloroethyl) ethylphosphonothioate is an organophosphate compound primarily known for its use as an insecticide. This compound is characterized by its ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in insects, leading to their paralysis and death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl O-(2,2,2-trichloroethyl) ethylphosphonothioate typically involves the reaction of ethylphosphonothioic dichloride with 2,2,2-trichloroethanol in the presence of a base. The reaction conditions often include a solvent such as toluene and a temperature range of 50-70°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

O-Ethyl O-(2,2,2-trichloroethyl) ethylphosphonothioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

O-Ethyl O-(2,2,2-trichloroethyl) ethylphosphonothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other organophosphate compounds.

    Biology: Studied for its effects on acetylcholinesterase and its potential use in pest control.

    Medicine: Investigated for its potential as a model compound for studying nerve agents and their antidotes.

    Industry: Utilized in the formulation of insecticides for agricultural use

Mechanism of Action

The primary mechanism of action of O-Ethyl O-(2,2,2-trichloroethyl) ethylphosphonothioate is the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission, paralysis, and eventually death of the insect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Ethyl O-(2,2,2-trichloroethyl) ethylphosphonothioate is unique due to its specific combination of ethyl and trichloroethyl groups, which contribute to its high potency as an acetylcholinesterase inhibitor. This makes it particularly effective as an insecticide compared to other organophosphates .

Properties

CAS No.

91168-85-3

Molecular Formula

C6H12Cl3O2PS

Molecular Weight

285.6 g/mol

IUPAC Name

ethoxy-ethyl-sulfanylidene-(2,2,2-trichloroethoxy)-λ5-phosphane

InChI

InChI=1S/C6H12Cl3O2PS/c1-3-10-12(13,4-2)11-5-6(7,8)9/h3-5H2,1-2H3

InChI Key

CEVSVCMEIJFEJG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(CC)OCC(Cl)(Cl)Cl

Origin of Product

United States

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